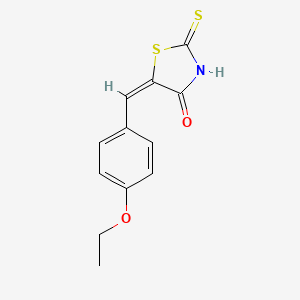
(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C12H11NO2S2 and its molecular weight is 265.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. With a molecular formula of C12H11NO2S2 and a molecular weight of 265.36 g/mol, this compound is primarily studied for its pharmacological properties, including its role as an inhibitor in various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO2S2 |
| Molecular Weight | 265.36 g/mol |
| IUPAC Name | (5E)-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| CAS Number | 100063-24-9 |
| Purity | ≥95% |
Antioxidant Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. A study demonstrated that derivatives of this compound showed improved radical scavenging activity compared to standard antioxidants like ascorbic acid.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on tyrosinase, an enzyme crucial in melanin biosynthesis. The inhibitory activity is quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity.
Tyrosinase Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 148.3 ± 1.12 |
| Kojic Acid | 100 ± 0.05 |
This data suggests that this compound has comparable inhibitory activity against tyrosinase when compared to kojic acid, a well-known skin-lightening agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary studies indicate that it exhibits moderate antibacterial and antifungal activities. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Study 1: Inhibition of Melanin Production
A study conducted on B16 melanoma cells demonstrated that treatment with this compound significantly reduced melanin production. The results indicated that the compound inhibited tyrosinase activity and downregulated the expression of melanogenic genes.
Case Study 2: Antioxidant Efficacy in Cellular Models
In vitro experiments using human dermal fibroblasts showed that the compound protected cells from oxidative damage induced by UV radiation. The treatment led to a reduction in reactive oxygen species (ROS) levels and enhanced cell viability compared to untreated controls.
Propriétés
IUPAC Name |
(5E)-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-9-5-3-8(4-6-9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAHNNUHMFNSCH-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














